molecular formula C7H12O2 B1588152 Isopropyl crotonate CAS No. 6284-46-4

Isopropyl crotonate

Cat. No.: B1588152
CAS No.: 6284-46-4
M. Wt: 128.17 g/mol
InChI Key: AABBHSMFGKYLKE-SNAWJCMRSA-N
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Description

Isopropyl crotonate, also known as crotonic acid isopropyl ester, is an organic compound with the molecular formula C7H12O2. It is an ester formed from crotonic acid and isopropanol. This compound is a colorless to almost colorless clear liquid with a characteristic odor. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl crotonate can be synthesized through the esterification of crotonic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of crotonic acid with isopropanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified this compound is collected as a distillate.

Chemical Reactions Analysis

Types of Reactions: Isopropyl crotonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to crotonic acid and isopropanol.

    Reduction: this compound can be reduced to the corresponding alcohol, isopropyl butyrate, using reducing agents such as lithium aluminum hydride.

    Oxidation: The ester can be oxidized to produce crotonic acid and other oxidation products using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Potassium permanganate or other oxidizing agents.

Major Products Formed:

    Hydrolysis: Crotonic acid and isopropanol.

    Reduction: Isopropyl butyrate.

    Oxidation: Crotonic acid and other oxidation products.

Scientific Research Applications

Isopropyl crotonate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.

    Biology: this compound is used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug for crotonic acid.

    Industry: The compound is used in the production of polymers, resins, and coatings due to its reactivity and ability to form stable esters.

Mechanism of Action

Isopropyl crotonate can be compared with other esters of crotonic acid, such as:

  • Ethyl crotonate
  • Methyl crotonate
  • Butyl crotonate

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to ethyl and methyl crotonate, this compound has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications.

Comparison with Similar Compounds

  • Ethyl crotonate: Used in flavorings and fragrances.
  • Methyl crotonate: Used as an intermediate in organic synthesis.
  • Butyl crotonate: Used in the production of polymers and resins.

Properties

IUPAC Name

propan-2-yl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBHSMFGKYLKE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020077
Record name 1-Methylethyl (2E)-2-butenoate
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Molecular Weight

128.17 g/mol
Source PubChem
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CAS No.

6284-46-4, 18060-77-0
Record name 1-Methylethyl (2E)-2-butenoate
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Record name Isopropyl crotonate, (E)-
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Record name 6284-46-4
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Record name 1-Methylethyl (2E)-2-butenoate
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Record name Isopropyl 2-butenoate
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Record name 2-Butenoic acid, 1-methylethyl ester, (2E)
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Record name ISOPROPYL CROTONATE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key features of isopropyl crotonate's structure and how does it influence its polymerization?

A: this compound (molecular formula: C7H12O2, molecular weight: 128.17 g/mol) is an ester formed from crotonic acid and isopropanol. Its structure features a β-substituted acrylate group, which significantly influences its polymerization behavior. [] For instance, during anionic polymerization with organometallic catalysts, the trans isomer of this compound exhibits higher reactivity compared to its cis counterpart. [] This difference in reactivity is attributed to the steric hindrance imposed by the isopropyl group in the cis configuration. []

Q2: How does the presence of a urethane group in a reactant molecule affect the reaction with this compound in the presence of samarium diiodide (SmI2)?

A: SmI2-mediated reactions of α-(alkoxycarbonyl)amino ketones with this compound showcase a fascinating interplay between structure and reactivity. The urethane group in the ketone plays a crucial role in directing the stereochemistry of the reaction. [] It accomplishes this by chelating with the Sm(III) cations associated with the ketyl radical intermediates. [] This chelation favors the formation of syn-1,2-amino alcohol products, specifically syn-trans-γ-lactones, with high stereoselectivity. [] Interestingly, replacing the urethane group with a hydroxy group in the ketone leads to a complete reversal of diastereoselectivity, favoring syn-cis-γ-lactone formation. []

Q3: Can this compound participate in asymmetric synthesis, and if so, what type of catalyst system is effective?

A: Yes, this compound has shown promise in asymmetric synthesis, particularly in enantioselective 1,4-addition reactions. A rhodium(I) catalyst complexed with (S)-binap (a chiral phosphine ligand) effectively catalyzes the asymmetric conjugate 1,4-addition of arylboronic acids to this compound. [] This reaction exhibits excellent enantioselectivity, exceeding 90% ee, producing chiral beta-aryl esters. [] The choice of chiral ligand, rhodium precursor, and substituents on the α,β-unsaturated ester all influence the enantioselectivity of this reaction. []

Q4: Beyond its use in polymers and asymmetric synthesis, are there other applications for this compound?

A: Research explores the use of this compound as a component in formulations for specific applications. For example, it's been incorporated into a circulating water antisludging agent. [] This formulation, containing isopropyl maleate, 3-amino this compound, sodium dihydrogen phosphate, and zinc nitrate, aims to prevent sludge formation in weakly acidic or neutral circulating water systems. [] This highlights the potential for this compound to contribute to practical solutions in industrial water treatment.

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